Reduced Volatility and Enhanced Thermal Process Compatibility vs. Ethyl 3-(Methylthio)butyrate
2-((3-Methylbutyl)thio)ethyl formate exhibits a boiling point of 239.7±23.0 °C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25 °C . In contrast, the common flavor analog ethyl 3-(methylthio)butyrate has a boiling point of 101–103 °C at 15 mmHg and an estimated vapor pressure of 0.16 mmHg at 25 °C [1]. The target compound is significantly less volatile, which directly impacts its suitability for high-temperature food processing or prolonged storage applications.
| Evidence Dimension | Boiling point and vapor pressure |
|---|---|
| Target Compound Data | 239.7±23.0 °C (760 mmHg); 0.0±0.5 mmHg (25 °C) |
| Comparator Or Baseline | Ethyl 3-(methylthio)butyrate: 101–103 °C (15 mmHg); 0.16 mmHg (25 °C, estimated) |
| Quantified Difference | Target boiling point >100 °C higher; vapor pressure ~100x lower |
| Conditions | Predicted/experimental values at atmospheric pressure |
Why This Matters
Lower volatility minimizes flavor loss during thermal processing and extends shelf life, making the target compound preferable for applications requiring heat stability.
- [1] The Good Scents Company. Ethyl 3-(methylthio)butyrate. http://www.thegoodscentscompany.com/data/rw1233921.html (accessed 2024). View Source
